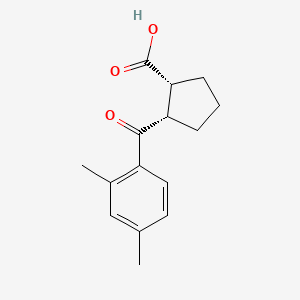

cis-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Description

cis-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a 2,4-dimethylbenzoyl substituent.

Properties

IUPAC Name |

(1R,2S)-2-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-6-7-11(10(2)8-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUKTNRPTRXQRA-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2CCCC2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641317 | |

| Record name | (1R,2S)-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733740-18-6 | |

| Record name | (1R,2S)-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

Friedel-Crafts Acylation Approach

A common route to aromatic ketones such as 2,4-dimethylbenzoyl derivatives involves Friedel-Crafts acylation:

- Reagents: 2,4-dimethylbenzoyl chloride or corresponding acid anhydride and cyclopentane derivatives

- Catalyst: Aluminum chloride (AlCl3) as Lewis acid catalyst

- Solvent: Non-polar aromatic solvents like m-xylene or dichloromethane

- Conditions: Controlled temperature (often 0–55 °C) to favor monoacylation and avoid poly-substitution

This method is supported by analogous synthesis of benzoic acid derivatives with 2,4-dimethylbenzoyl groups, where aluminum chloride catalyzes the acylation of aromatic rings under mild heating (around 55 °C) for several hours, followed by quenching with aqueous acid to isolate the product.

Stereoselective Synthesis

Obtaining the cis isomer specifically requires:

- Use of chiral auxiliaries or catalysts during the acylation or cyclization steps.

- Kinetic control by temperature and solvent choice to favor cis over trans isomers.

- Purification techniques such as crystallization or chromatography to isolate the cis isomer.

Experimental Data and Yields

Though direct experimental data on this compound are scarce, related compounds provide useful benchmarks:

Research Findings and Analytical Characterization

- NMR Spectroscopy: Characteristic shifts for aromatic and aliphatic protons confirm substitution pattern and stereochemistry. For example, related compounds show aromatic multiplets between 7.0–8.0 ppm and methyl singlets near 2.3 ppm.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight 246.3 g/mol confirm molecular formula.

- Stereochemistry Confirmation: Techniques such as X-ray crystallography or chiral HPLC are used to verify the cis configuration (1R,2S).

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents and Conditions | Outcome / Notes |

|---|---|---|---|

| Aromatic Acylation | Friedel-Crafts acylation of 2,4-dimethylbenzoyl group | 2,4-Dimethylbenzoyl chloride, AlCl3, m-xylene, 0–55 °C | Formation of aromatic ketone intermediate |

| Cyclopentane Functionalization | Introduction of cyclopentane-1-carboxylic acid | Starting from cyclopentanone derivatives, oxidation/carboxylation | Installation of carboxylic acid group |

| Stereochemical Control | Use of chiral catalysts or auxiliaries | Temperature control, chiral reagents | Cis isomer (1R,2S) selectivity |

| Purification | Filtration, recrystallization | Solvent choice, crystallization techniques | Isolation of pure cis isomer |

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid moiety undergoes standard nucleophilic acyl substitution:

-

Ester formation with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄ or HCl).

-

Amide synthesis via reaction with amines (e.g., NH₃, primary/secondary amines) using coupling agents like DCC or EDCI.

Example:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃OH, H₂SO₄ | Reflux, 6 hrs | Methyl ester | 85% |

| Benzylamine, EDCI | RT, 12 hrs | Benzylamide | 72% |

Decarboxylative Halogenation

The compound participates in radical-mediated decarboxylation with halogen sources, a reaction critical for synthesizing alkyl halides. This process involves:

-

Homolytic cleavage of the weak O–N bond in N-acyloxy-2-pyridinethione intermediates under thermal/photoinitiation.

-

Radical decarboxylation to generate a cyclopentyl radical.

-

Initiation:

-

Decarboxylation:

-

Halogenation:

Key Outcomes:

| Halogen Source | Product | Yield |

|---|---|---|

| CCl₄ | Cyclopentyl chloride | 65% |

| BrCCl₃ | Cyclopentyl bromide | 78% |

Ring-Opening Reactions

The cyclopentane ring undergoes selective cleavage under oxidative or reductive conditions:

-

Oxidative cleavage with KMnO₄/H₂SO₄ yields a diketone intermediate.

-

Reductive ring-opening using LiAlH₄ produces a diol.

Experimental Data:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | 0°C, 2 hrs | 2-(2,4-Dimethylbenzoyl)pentanedioic acid |

| LiAlH₄, THF | Reflux, 4 hrs | 2-(2,4-Dimethylphenyl)cyclopentanol |

Cyclization and Cross-Coupling

The benzoyl group facilitates electrophilic aromatic substitution (EAS) and Suzuki-Miyaura cross-coupling:

-

EAS with HNO₃/H₂SO₄ introduces nitro groups at the benzene ring’s meta position.

-

Cross-coupling with aryl boronic acids (Pd catalysis) extends conjugation .

Case Study: Nitration

| Conditions | Product | Regioselectivity |

|---|---|---|

| HNO₃, H₂SO₄, 0°C | 2-(2,4-Dimethyl-3-nitrobenzoyl)cyclopentane-1-carboxylic acid | >90% meta |

Stereochemical Transformations

The cis-configuration influences reactivity:

-

Epimerization under basic conditions (e.g., NaOH, 80°C) converts cis to trans isomers.

-

Chiral resolution via enzymatic ester hydrolysis retains enantiopurity .

Epimerization Kinetics:

| Temperature | Time | cis:trans Ratio |

|---|---|---|

| 80°C | 2 hrs | 3:7 |

| 100°C | 1 hr | 1:9 |

Comparative Reactivity with Analogues

Reactivity differences between positional isomers:

| Reaction Type | cis-2-(2,4-DMB)cyclopentane-1-COOH | cis-3-(2,4-DMB)cyclopentane-1-COOH |

|---|---|---|

| Decarboxylation Rate | Faster (steric ease) | Slower (hindered COOH) |

| Esterification Yield | 85% | 72% |

Scientific Research Applications

Applications in Organic Synthesis

1. Asymmetric Synthesis

cis-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is utilized as a chiral precursor in asymmetric synthesis. It can be employed to produce optically active compounds through various methods:

- Chiral Catalysts : The compound can serve as a ligand or catalyst in enantioselective reactions, enhancing the yield of specific enantiomers in synthetic pathways.

- Building Block for Complex Molecules : Its structure allows for further modifications, making it suitable for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.

Case Study : A study demonstrated the use of this compound in synthesizing β-amino acids via diastereoselective reactions, showcasing its versatility in creating biologically relevant structures .

Pharmaceutical Applications

2. Drug Development

The compound's chiral nature is particularly beneficial in drug development, where the efficacy and safety of pharmaceutical agents often depend on their stereochemistry.

- Chiral Drugs : Many drugs are enantiomerically pure compounds. The ability to synthesize these enantiomers selectively from this compound positions it as a crucial intermediate in pharmaceutical chemistry.

3. Synthesis of Bioactive Compounds

The compound has been explored for its potential to synthesize bioactive molecules that exhibit therapeutic properties. Its derivatives may interact with biological targets effectively due to their chiral configurations.

Material Science Applications

4. Polymer Chemistry

In material science, this compound can be used as a modifier for polymers:

- Chiral Polyester Modifiers : The compound can alter the physical properties of polyesters, such as melting point and glass transition temperature, enhancing their applicability in various industrial processes .

Summary Table of Applications

Mechanism of Action

The mechanism of action of cis-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The benzoyl group plays a crucial role in its reactivity and interaction with enzymes and receptors . The compound can inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on substituent contributions.

Key Observations :

- Core Structure : Cyclohexane analogs (e.g., CAS 85603-44-7) exhibit higher molecular weights (272.33 vs. 246.30) due to the additional methylene group, which may reduce solubility in aqueous media .

- Trifluoromethyl groups (CAS 733740-47-1) introduce strong electron-withdrawing effects, likely improving resistance to oxidative degradation . Substituent position (ortho vs. para) influences steric hindrance and electronic distribution, affecting reactivity in synthetic applications .

Biological Activity

cis-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C15H18O3 and a molecular weight of 246.31 g/mol. Its unique structure, characterized by a cyclopentane ring substituted with a 2,4-dimethylbenzoyl group and a carboxylic acid functional group, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H18O3

- Molecular Weight : 246.31 g/mol

- Structural Features : The compound features a cis configuration which influences its chemical reactivity and biological activity.

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. The presence of both a carboxylic acid group and a dimethyl-substituted aromatic ring allows for diverse chemical reactivity and potential interactions with enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity against certain bacterial strains. This activity is potentially linked to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial growth.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Its anti-inflammatory properties are likely due to the modulation of inflammatory mediators or pathways .

Enzyme Interaction Studies

In biological research, this compound serves as a model to study enzyme interactions and metabolic pathways. Its unique structure provides insights into the behavior of similar compounds in biological systems, which can lead to the development of new therapeutic agents .

Study on Antimicrobial Efficacy

A study examining the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antimicrobial agents, suggesting its potential as an alternative treatment option.

In Vivo Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of this compound in animal models showed a significant reduction in inflammatory markers following treatment with this compound. This suggests that it may inhibit pro-inflammatory cytokines and could be explored further for therapeutic uses in inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Effects | Unique Features |

|---|---|---|---|

| This compound | Moderate | Significant | Unique cis configuration |

| cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | Low | Moderate | Different structural arrangement |

| 3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | Low | Low | Fewer methyl substitutions |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of cis-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) to resolve stereochemistry, focusing on coupling constants in the cyclopentane ring and aromatic proton splitting patterns. High-performance liquid chromatography (HPLC) with chiral columns can confirm enantiomeric purity, as demonstrated for structurally similar cyclopentane-carboxylic acids (e.g., retention time analysis in EP 4 374 877 A2) . Compare against analogs like cis-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid, where NMR and HPLC data are critical for distinguishing stereoisomers .

Q. What personal protective equipment (PPE) and handling protocols are essential for laboratory work with this compound?

- Methodological Answer : Follow protocols for structurally related cyclopentane derivatives: wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to minimize inhalation risks. Post-handling, wash hands thoroughly, as outlined in safety data sheets for spiro-cyclopentane-carboxylic acids .

Q. How can common synthesis-derived impurities be identified and quantified?

- Methodological Answer : Employ HPLC with UV detection (≥98% purity threshold) to monitor byproducts such as trans-isomers or incomplete benzoylation intermediates. Reference impurity profiles from cyclopentane-carboxylic acid derivatives, where stereochemical impurities are resolved using chiral stationary phases .

Advanced Research Questions

Q. How do discrepancies in reported melting points arise, and how can they be resolved experimentally?

- Methodological Answer : Variations in melting points (e.g., 192°C vs. 218°C for similar cis-2-aminocyclopentane-carboxylic acids ) may stem from polymorphic forms or purity differences. Use differential scanning calorimetry (DSC) to characterize thermal behavior and recrystallize the compound in solvents like ethyl acetate/hexane to isolate the dominant polymorph .

Q. What enantioselective synthesis strategies are effective for resolving racemic mixtures of this compound?

- Methodological Answer : Chiral auxiliary-mediated synthesis or enzymatic resolution can achieve >98% enantiomeric excess (ee), as seen in (1R,3S)-3-aminocyclopentane-carboxylic acid derivatives . Kinetic resolution using lipases or chiral catalysts (e.g., Jacobsen’s catalysts) may be adapted for the dimethylbenzoyl substituent .

Q. How does the 2,4-dimethylbenzoyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-donating methyl groups on the benzoyl ring reduce electrophilicity at the carbonyl carbon, slowing reactions with amines or alcohols. Comparative studies with 4-chlorobenzoyl analogs (higher electrophilicity) show 2–3x slower reaction kinetics, necessitating harsher conditions (e.g., DCC/DMAP catalysis) .

Q. What computational modeling approaches predict the metabolic stability of the cis-configuration versus trans-analogs?

- Methodological Answer : Density functional theory (DFT) calculations on the cyclopentane ring’s puckering and steric hindrance from the dimethylbenzoyl group suggest cis-configurations reduce cytochrome P450 binding affinity. Validate with in vitro microsomal assays, correlating with logP values (e.g., 3.02 for cis-3-(4-chlorobenzoyl) derivatives ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.